B1575459 Eukaryotic translation initiation factor 4 gamma 1 (1248-1256)

Eukaryotic translation initiation factor 4 gamma 1 (1248-1256)

Cat. No. B1575459
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eukaryotic translation initiation factor 4 gamma 1 (UniProt:Q04637)

Scientific Research Applications

Role in Cancer Pathogenesis

EIF4G1 has been identified as playing a significant role in tumorigenesis and tumor progression, particularly in non-small cell lung cancers (NSCLC). Elevated levels of EIF4G1 expression have been observed in NSCLC cell lines and tumor tissues. Knockdown of EIF4G1 expression has been found necessary for NSCLC cell proliferation, migration, invasion, and has implications in apoptosis and cell cycle arrest. This suggests that EIF4G1 functions as an oncoprotein in NSCLC development, representing a potential therapeutic target in lung cancer treatment (Cao et al., 2016).

Therapeutic Targeting in Prostate Cancer

EIF4G1 has been investigated as a therapeutic target in enzalutamide resistant prostate cancer. Higher levels of EIF4G1 protein were observed in resistant cell lines compared to parental cell lines. Knockdown of EIF4G1 or treatment with specific inhibitors impaired various cancer cell functions, suggesting a critical role in modulating resistance in prostate cancer cells (Jaiswal et al., 2022).

EIF4G1 in Translation Initiation

EIF4G1 is a crucial component of the eukaryotic translation initiation factor 4F complex, which recognizes the 5' cap of mRNA and promotes the initiation of translation. This complex's composition varies with cellular environmental conditions, indicating its adaptive role in cellular translation processes (Definitions, 2020).

EIF4G1 and Immune Regulation

Research indicates that EIF4G1 has significant associations with immune checkpoint molecules like PD-1/PD-L1 in NSCLC. EIF4G1 small-molecule inhibitors have shown efficacy in repressing NSCLC growth in cell culture and xenograft animal models. This highlights the potential immunoregulatory functions and clinical relevance of EIF4G1 in NSCLC (Del Valle et al., 2021).

EIF4G1 in Neurological Disorders

EIF4G1 and mRNA Metabolism

EIF4G1 has been implicated in nuclear mRNA biogenesis and surveillance, indicating its role beyond translation initiation. This suggests that EIF4G1 may act as a general integrator of mRNA functional states in cellular mRNA metabolism (Das & Das, 2016).

properties

sequence

AIIEEYLHL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

Eukaryotic translation initiation factor 4 gamma 1 (1248-1256)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.